1-Pyrroline-3-hydroxy-5-carboxylate
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C5H6NO3- |
|---|---|
Poids moléculaire |
128.11 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)/p-1 |
Clé InChI |
WFOFKRKDDKGRIK-UHFFFAOYSA-M |
SMILES canonique |
C1C(C=NC1C(=O)[O-])O |
Origine du produit |
United States |
Biosynthesis and Formation Pathways of 1 Pyrroline 3 Hydroxy 5 Carboxylate
Hydroxyproline (B1673980) Oxidation as the Primary Biosynthetic Route
The principal pathway for the biosynthesis of 1-Pyrroline-3-hydroxy-5-carboxylate involves the oxidation of trans-4-hydroxy-L-proline. uniprot.org This reaction is the initial and rate-limiting step in the catabolism of hydroxyproline, a major component of collagen. nih.gov
Enzymatic Catalysis by Hydroxyproline Dehydrogenase 2 (PRODH2 / OH-POX)
The enzymatic driving force behind the conversion of hydroxyproline to this compound is Hydroxyproline Dehydrogenase 2 (PRODH2), also known as Hydroxyproline Oxidase (OH-POX). nih.gov Research has definitively shown that PRODH2 preferentially catalyzes the oxidation of hydroxyproline over proline. nih.gov In fact, the catalytic efficiency (kcat/Km) of human PRODH2 for hydroxyproline is approximately 12 times higher than for proline. nih.gov This enzyme specifically acts on trans-4-L-hydroxyproline and does not react with other diastereomers like trans-4-D-hydroxyproline or cis-4-L-hydroxyproline. uniprot.org The reaction catalyzed by PRODH2 is the FAD-dependent oxidation of trans-4-hydroxy-L-proline to yield Δ¹-pyrroline-3-hydroxy-5-carboxylate (3-OH-P5C). nih.gov
Cofactor Involvement in PRODH2 Activity (e.g., FAD, Ubiquinone)
The catalytic activity of PRODH2 is dependent on the presence of specific cofactors. Flavin adenine (B156593) dinucleotide (FAD) is an essential cofactor that is reduced to FADH2 during the oxidation of hydroxyproline. nih.govnih.gov The electrons are then transferred from FADH2 to an electron acceptor. nih.gov While oxygen can act as an electron acceptor, studies have revealed that ubiquinone analogues, such as menadione, duroquinone, and Coenzyme Q1 (CoQ1), are more efficient. uniprot.orgnih.gov This suggests that in a biological context, Coenzyme Q10 (ubiquinone) serves as the primary terminal electron acceptor for PRODH2. nih.govnih.gov This function as a dehydrogenase, utilizing ubiquinone, is a key aspect of its catalytic mechanism. nih.gov
| Substrate/Cofactor | Parameter | Value | Reference |
|---|---|---|---|
| trans-4-L-hydroxyproline | Km | 200 mM | uniprot.org |
| Oxygen | Km | 28 mM | uniprot.org |
| Duroquinone | Km | 143 µM | uniprot.org |
| Menadione | Km | 25 µM | uniprot.org |
| Ubiquinone-1 | Km | 124 µM | uniprot.org |
| trans-4-L-hydroxyproline with Ubiquinone-1 | kcat | 0.19 sec-1 | uniprot.org |
| trans-4-L-hydroxyproline with Oxygen | kcat | 0.002 sec-1 | uniprot.org |
| trans-4-L-hydroxyproline with Duroquinone | kcat | 0.27 sec-1 | uniprot.org |
| trans-4-L-hydroxyproline with Menadione | kcat | 0.28 sec-1 | uniprot.org |
Subcellular Localization of the Conversion (e.g., Mitochondrial Matrix)
The conversion of hydroxyproline to this compound occurs within a specific compartment of the cell. Proteomic analysis of mouse liver cells has localized PRODH2 to the inner mitochondrial membrane. nih.gov Further studies in Arabidopsis have also confirmed the presence of the PRODH2 isoform in mitochondria. researchgate.net This localization is crucial as it positions the enzyme to directly transfer electrons from the FADH2 produced during hydroxyproline oxidation to the mitochondrial electron transport chain via ubiquinone. nih.govwikipedia.org This process contributes to cellular respiration and ATP synthesis. wikipedia.orgnih.gov
Catabolic and Further Metabolic Pathways of 1 Pyrroline 3 Hydroxy 5 Carboxylate
Enzymatic Dehydrogenation to 4-Hydroxyglutamate
The primary enzymatic route for the metabolism of 1-Pyrroline-3-hydroxy-5-carboxylate involves its oxidation to 4-hydroxyglutamate. This reaction is a critical step in channeling the carbon skeleton of hydroxyproline (B1673980) into mainstream metabolism.
Role of 1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH / ALDH4A1) in Dual Substrate Utilization
The enzyme responsible for this dehydrogenation is 1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase Family 4 Member A1 (ALDH4A1). uniprot.orgebi.ac.uk This mitochondrial enzyme is a member of the aldehyde dehydrogenase superfamily and plays a crucial role in the final step of proline catabolism by oxidizing γ-glutamate semialdehyde to glutamate (B1630785). nih.gov
Notably, P5CDH exhibits dual substrate specificity. genome.jp Besides its primary role in proline degradation, it also efficiently catalyzes the conversion of this compound to 4-hydroxyglutamate. genome.jpnih.gov This dual functionality underscores the enzyme's central role in the catabolism of both proline and hydroxyproline, linking their degradative pathways. nih.gov The enzyme is essential for preventing the accumulation of its substrates, which can be toxic to cells. nih.govresearchgate.net In humans, a deficiency in P5CDH leads to type II hyperprolinemia, an inborn error of metabolism characterized by elevated levels of proline and Δ1-pyrroline-5-carboxylate. uniprot.orgrcsb.org
Cofactor Dependence in P5CDH Activity (e.g., NAD+)
The catalytic activity of P5CDH is dependent on the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. The enzyme preferentially utilizes NAD+ as the electron acceptor in the oxidation reaction, although NADP+ can also serve as a cofactor, albeit with lower efficiency. genome.jpnih.govfrontiersin.org The reaction involves the reduction of NAD+ to NADH as this compound is oxidized. nih.gov This NAD+ dependence firmly links the catabolism of this pyrroline (B1223166) compound to the cellular redox state and energy metabolism. nih.gov
Subsequent Degradation of 4-Hydroxyglutamate to Downstream Intermediates (e.g., Pyruvate (B1213749), Glyoxylate)
Following its formation, 4-hydroxyglutamate is further metabolized into intermediates that can enter central metabolic pathways. While the exact pathway can vary between organisms, a common route involves the conversion of 4-hydroxyglutamate to pyruvate and glyoxylate. This subsequent degradation allows the carbon atoms from the original hydroxyproline molecule to be utilized for energy production through the citric acid cycle or for gluconeogenesis. The breakdown of 4-hydroxyglutamate is a critical step in fully realizing the metabolic potential of hydroxyproline-derived carbons.
Non-Enzymatic Spontaneous Hydrolysis to 4-OH-L-glutamate Semialdehyde
In addition to the enzymatic pathway, this compound can undergo non-enzymatic conversion.
Proposed Chemical Mechanism of Ring Cleavage
This compound exists in a spontaneous, non-enzymatic equilibrium with its open-chain form, 4-hydroxy-L-glutamate semialdehyde. nih.gov This process involves the hydrolytic cleavage of the cyclic imine bond. The proposed mechanism for this ring-opening is a nucleophilic attack by a water molecule on the carbon-nitrogen double bond of the pyrroline ring. This addition of water leads to the formation of an unstable carbinolamine intermediate, which then undergoes ring cleavage to yield the linear 4-hydroxy-L-glutamate semialdehyde.
Significance of 4-OH-L-glutamate Semialdehyde as a Biochemical Precursor
4-hydroxy-L-glutamate semialdehyde is a significant biochemical precursor. nih.gov As the open-chain tautomer of this compound, it is the actual substrate for the P5CDH/ALDH4A1 enzyme in the enzymatic dehydrogenation pathway leading to 4-hydroxyglutamate. nih.gov The aldehyde group of 4-hydroxy-L-glutamate semialdehyde is oxidized by the enzyme to a carboxyl group, completing the conversion. Therefore, the spontaneous hydrolysis to this semialdehyde is a prerequisite for its enzymatic processing and integration into central metabolism.
Enzymatic Reduction to Hydroxyproline
The conversion of this compound to hydroxyproline is a reductive process that introduces a hydrogen atom across the carbon-nitrogen double bond of the pyrroline ring, thereby saturating it to form the pyrrolidine (B122466) ring structure of hydroxyproline. This reaction is catalyzed by the enzyme 1-pyrroline-5-carboxylate reductase (PYCR).
Catalysis by 1-Pyrroline-5-carboxylate Reductase (PYCR)
Pioneering research in 1960 by Adams and Goldstone first demonstrated the enzymatic synthesis of hydroxyproline from Δ¹-pyrroline-3-hydroxy-5-carboxylate. Their work established that this conversion is catalyzed by 1-pyrroline-5-carboxylate reductase (PYCR), an enzyme also responsible for the final step in proline biosynthesis from its immediate precursor, 1-pyrroline-5-carboxylate (P5C). nih.gov This finding highlights a key instance of an enzyme in the proline metabolic pathway also acting on a hydroxylated analogue of its primary substrate.
The reaction requires a reduced pyridine (B92270) nucleotide, typically NADH or NADPH, as a cofactor to provide the necessary reducing equivalents. The general reaction can be summarized as:
(3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylate + NAD(P)H + H⁺ ⇌ L-Hydroxyproline + NAD(P)⁺
This enzymatic step is essential for the salvage of hydroxyproline released during the degradation of collagen and other proteins containing this modified amino acid.
Specificity of Mammalian PYCR for this compound
In mammals, three isoforms of PYCR have been identified: PYCR1, PYCR2, and PYCR3. acs.org These isoforms exhibit distinct subcellular localizations and play specific roles in proline metabolism. PYCR1 and PYCR2 are primarily mitochondrial enzymes, while PYCR3 is located in the cytosol. acs.orgnih.gov
While the foundational research confirmed that PYCR catalyzes the reduction of this compound, detailed kinetic studies comparing the specificity of the individual mammalian PYCR isoforms for this hydroxylated substrate versus the canonical substrate (1-pyrroline-5-carboxylate) are not extensively documented in recent literature. However, the substrate ambiguity of the overarching PYCR enzyme family suggests that the mammalian isoforms likely retain the ability to reduce this compound.
The kinetic parameters of the mammalian PYCR isoforms have been characterized primarily with respect to 1-pyrroline-5-carboxylate (P5C), as this is central to proline biosynthesis and has been a focus in cancer research. nih.govuniprot.orgsymbiosisonlinepublishing.com
| Enzyme Isoform | Subcellular Location | Preferred Cofactor (for P5C reduction) |
| PYCR1 | Mitochondria | NADH |
| PYCR2 | Mitochondria | NADH |
| PYCR3 | Cytosol | NADH and NADPH |
Data derived from studies on PYCR isoforms. acs.orgnih.govsymbiosisonlinepublishing.com
Given that PYCR1 and PYCR2 are mitochondrial, they are strategically positioned to act on metabolites generated within the mitochondrial matrix, a key site for amino acid catabolism. The cytosolic localization of PYCR3 suggests it may handle substrates present in the cytoplasm. acs.orgnih.gov The ability of these enzymes to reduce this compound allows for the regeneration of hydroxyproline, which can then be further metabolized or reutilized. The precise efficiency and substrate preference of each mammalian PYCR isoform for the hydroxylated versus non-hydroxylated pyrroline carboxylate remains an area for more detailed investigation.
Enzymology and Biochemical Mechanisms Pertaining to 1 Pyrroline 3 Hydroxy 5 Carboxylate
Hydroxyproline (B1673980) Dehydrogenase (PRODH2 / OH-POX)
Hydroxyproline Dehydrogenase, also known as PRODH2 or Hydroxyproline Oxidase (OH-POX), is the enzyme responsible for the initial step in the degradation of hydroxyproline. nih.gov It catalyzes the oxidation of trans-4-L-hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate. nih.govuniprot.org This enzyme is located in the inner mitochondrial membrane, which allows for the direct transfer of electrons to the electron transport chain. wikipedia.org
Detailed Catalytic Mechanism
The catalytic core of human PRODH2 resides within residues 157–515 and contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its oxidative activity. nih.govwikipedia.org The proposed mechanism involves the FAD-dependent oxidation of hydroxyproline. wikipedia.orgnih.gov During this process, electrons are transferred from hydroxyproline to FAD, resulting in the formation of FADH2. wikipedia.org These electrons are subsequently passed to the electron transport chain, with ubiquinone (Coenzyme Q10) acting as the likely in vivo terminal electron acceptor. nih.gov This process contributes to ATP production. wikipedia.org Under certain conditions, oxygen can act as the electron acceptor, leading to the formation of reactive oxygen species (ROS). nih.gov
Substrate Binding and Specificity
PRODH2 exhibits a high degree of specificity for its primary substrate, trans-4-L-hydroxyproline. nih.gov Kinetic analyses have demonstrated that the enzyme has a much higher affinity for hydroxyproline compared to proline. The specificity constant (kcat/Km) for hydroxyproline is approximately 12-fold higher than that for proline. nih.govnih.gov Structural analyses suggest that the active site of PRODH2 possesses unique hydrophobic and hydrogen bonding interactions that facilitate the preferential binding and catalysis of hydroxyproline. nih.gov Specifically, substitutions such as D285/A186 and S327/Q234 in PRODH2, when compared to proline dehydrogenase, create a distinct active site environment. nih.gov The enzyme shows no reactivity with other diastereomers of hydroxyproline, such as trans-4-D-hydroxyproline and cis-4-L-hydroxyproline. uniprot.org
| Substrate/Analogue | Km | kcat | kcat/Km (M⁻¹s⁻¹) |
| trans-4-L-hydroxyproline | 200 ± 10 mM | 0.19 ± 0.01 s⁻¹ | 0.93 ± 0.05 |
| L-proline | Not saturable (up to 750 mM) | - | 0.075 ± 0.001 |
| Oxygen | 28 mM | 0.002 s⁻¹ | - |
| Duroquinone | 143 µM | 0.27 s⁻¹ | - |
| Menadione | 25 µM | 0.28 s⁻¹ | - |
| Ubiquinone-1 (CoQ₁) | 124 µM | 0.19 s⁻¹ | - |
| Kinetic parameters of human PRODH2 157–515. Data obtained from biochemical assays with Coenzyme Q₁ as the electron acceptor, except where noted. uniprot.orgnih.gov |
1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH / ALDH4A1)
1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase Family 4 Member A1 (ALDH4A1), is a mitochondrial matrix enzyme that catalyzes the NAD⁺-dependent oxidation of γ-glutamate semialdehyde (GSA) to L-glutamate. symbiosisonlinepublishing.comnih.gov GSA is the product of the non-enzymatic hydrolysis of 1-pyrroline-5-carboxylate, which is formed from the oxidation of proline. nih.gov P5CDH also plays a role in hydroxyproline catabolism. nih.gov
Kinetic Characterization and Catalytic Efficiency
P5CDH is characterized as a low-affinity, high-Kₘ aldehyde dehydrogenase. symbiosisonlinepublishing.com The enzyme exhibits catalytic activity with a range of aldehyde substrates. The catalytic efficiency (kcat/Kₘ) for the physiological substrate, P5C/GSA, is significant, and the enzyme also shows considerable activity with other aldehydes like glutarate semialdehyde and adipate (B1204190) semialdehyde. nih.gov The kinetic parameters for human P5CDH have been determined to be a Kₘ of 32 µM for L-P5C and a kcat of 10.0 s⁻¹, resulting in a catalytic efficiency of 312,500 M⁻¹s⁻¹. nih.gov In contrast, the yeast homolog, Put2p, has a Kₘ of 104 µM and a kcat of 1.5 s⁻¹, with a lower catalytic efficiency of 14,000 M⁻¹s⁻¹. nih.govacs.org
| Enzyme Source | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) |
| Human | L-P5C | 32 µM | 10.0 s⁻¹ | 312,500 |
| Saccharomyces cerevisiae (Put2p) | L-P5C | 104 ± 4 µM | 1.5 ± 0.3 s⁻¹ | 14,000 ± 3000 |
| Comparative kinetic parameters of P5CDH from different species. nih.gov |
Active Site Architecture and Dynamics
The active site of P5CDH contains a conserved catalytic cysteine residue that is crucial for its function. nih.gov The catalytic mechanism begins with a nucleophilic attack by this cysteine on the aldehyde group of the substrate, forming a hemithioacetal intermediate. nih.gov The structure-activity relationship studies have revealed that the length of the semialdehyde carbon chain and the positioning of the aldehyde group relative to the catalytic cysteine and an "oxyanion hole" are critical for substrate binding and catalysis. symbiosisonlinepublishing.comnih.gov Efficient substrates are long enough to span the distance between an "anchor loop" at the bottom of the active site and the oxyanion hole at the top. symbiosisonlinepublishing.com Crystal structures of human and mouse P5CDH have shown that a significant portion of the active site, specifically a 23-residue aldehyde substrate-binding loop, can be disordered, suggesting substantial conformational flexibility in solution. nih.govacs.org
Influence of Conformational Flexibility on Substrate Binding
The interaction between a substrate and its enzyme is a dynamic process, heavily influenced by the conformational flexibility of both molecules. nih.govnih.gov An enzyme is not a rigid lock, nor is the substrate a static key; instead, they both possess a degree of structural adaptability that allows for an optimal fit during the catalytic process. nih.gov This concept, often described by the "induced fit" model, posits that the initial binding of a substrate induces a conformational change in the enzyme's active site, which in turn may alter the substrate's conformation to better fit the transition state of the reaction. nih.gov
While direct research on the conformational flexibility of this compound and its specific influence on substrate binding is not extensively detailed in available literature, the principles can be understood by examining the closely related compound, 1-pyrroline-5-carboxylate (P5C), and its interaction with 1-Pyrroline-5-carboxylate Reductase (PYCR). The binding of P5C and its analogs to the PYCR active site involves significant conformational shifts. For instance, the binding of the inhibitor N-formyl L-proline (NFLP) to human PYCR1 induces a notable 1 Å translation of an α-helix within the active site to accommodate the inhibitor's formyl group, a change that facilitates additional hydrogen bonds and increases binding affinity. nih.gov This illustrates that the enzyme's structure is adaptable and that the specific chemical features of the substrate or inhibitor dictate the nature of these conformational changes. nih.gov
The flexibility of the substrate itself is also critical. For a reaction to occur, the substrate must adopt a specific orientation and conformation within the active site that is energetically favorable for catalysis. The inherent rotational freedom and ring puckering of the pyrroline (B1223166) structure contribute to its ability to fit within the catalytic pocket. The addition of a hydroxyl group, as in this compound, would be expected to alter its conformational preferences and introduce new potential hydrogen bonding interactions, thereby influencing its binding affinity and orientation within the active site of its target enzyme.
1-Pyrroline-5-carboxylate Reductase (PYCR)
1-Pyrroline-5-carboxylate Reductase (PYCR) is a key enzyme in amino acid metabolism, catalyzing the final step in the biosynthesis of proline from its immediate precursor, 1-pyrroline-5-carboxylate (P5C). nih.govwikipedia.org This reaction is a critical juncture, connecting the metabolic pathways of glutamate (B1630785) and ornithine to proline synthesis. nih.gov The enzyme belongs to the family of oxidoreductases and specifically catalyzes the NAD(P)H-dependent reduction of P5C to L-proline. nih.govwikipedia.org In humans, there are three known isoforms of this enzyme: PYCR1 and PYCR2, which are located in the mitochondria, and PYCR3, which is found in the cytosol. wikipedia.org Beyond its primary role, PYCR is also implicated in broader cellular functions, including redox homeostasis and stress response, and its dysregulation is linked to various diseases, including certain cancers. nih.govnih.gov
Coenzyme Preferences (NADH vs. NADPH) and Their Implications
The activity of PYCR is dependent on the nicotinamide (B372718) coenzymes NADH or NADPH as a source of reducing equivalents. wikipedia.org Different isoforms of PYCR can exhibit distinct preferences for one coenzyme over the other, a characteristic that has significant metabolic implications. For example, human PYCR1 can utilize both NADH and NADPH but shows higher specific activity with NADH at physiological concentrations. This preference can influence the balance of the NAD+/NADH and NADP+/NADPH pools within the mitochondria.
Table 1: Selected Kinetic Parameters of Human PYCR1
| Substrate | Coenzyme | Apparent KM | kcat (s-1) | Source |
|---|---|---|---|---|
| (S)-1-pyrroline-5-carboxylate | NADH | 1.72 mM | 70.4 | nih.gov |
| (S)-1-pyrroline-5-carboxylate | NADPH | - | 29.4 | nih.gov |
Note: KM for NADPH was not specified in the provided source.
Allosteric Regulation and Modulatory Effects of Metabolites and Ions
The activity of PYCR is subject to regulation by various molecules, which allows the rate of proline synthesis to be finely tuned according to cellular needs. The most well-documented form of regulation is product inhibition.
Metabolites: The primary regulatory metabolite for PYCR is its own product, L-proline. High concentrations of proline act as a competitive inhibitor of the enzyme, creating a negative feedback loop that prevents the overaccumulation of proline. nih.gov This feedback inhibition is a common and efficient mechanism for controlling metabolic pathways.
In addition to direct product inhibition, PYCR activity can be modulated by substrate analogs. A screening of proline analogs identified several compounds that act as competitive inhibitors with respect to P5C. These include L-tetrahydro-2-furoic acid, cyclopentanecarboxylate, L-thiazolidine-4-carboxylate, L-thiazolidine-2-carboxylate, and N-formyl L-proline (NFLP). nih.gov The most potent of these, NFLP, demonstrates that small modifications to the proline structure can significantly enhance binding affinity, highlighting the specificity of the enzyme's active site. nih.gov The small molecule pargyline (B1678468) has also been identified as an inhibitor of PYCR1. nih.gov
Ions: While detailed information on the specific modulatory effects of various ions on PYCR activity is limited, it is known that the enzyme's environment, including ionic strength, can influence its function. For some orthologs of PYCR, the NADPH-driven reaction is significantly stimulated by NaCl concentrations, suggesting a mechanism for enhancing proline synthesis under conditions of osmotic stress.
Table 2: Inhibitors of 1-Pyrroline-5-carboxylate Reductase (PYCR1)
| Inhibitor | Type of Inhibition | Target Enzyme | Source |
|---|---|---|---|
| L-Proline | Competitive (Product Feedback) | PYCR | nih.gov |
| N-formyl L-proline (NFLP) | Competitive with P5C | PYCR1 | nih.gov |
| L-tetrahydro-2-furoic acid | Competitive with P5C | PYCR1 | nih.gov |
| Cyclopentanecarboxylate | Competitive with P5C | PYCR1 | nih.gov |
| L-thiazolidine-4-carboxylate | Competitive with P5C | PYCR1 | nih.gov |
| L-thiazolidine-2-carboxylate | Competitive with P5C | PYCR1 | nih.gov |
| Pargyline | Small Molecule Inhibitor | PYCR1 | nih.gov |
Interconnections and Cross Talk with Major Metabolic Pathways
Integration within Arginine and Proline Metabolism
1-Pyrroline-3-hydroxy-5-carboxylate is intrinsically linked to the metabolism of both arginine and proline. The degradation of hydroxyproline (B1673980), primarily derived from collagen turnover, initiates with its oxidation to OH-P5C. mhmedical.com This reaction is catalyzed by hydroxyproline dehydrogenase (PRODH2), an enzyme distinct from the one that degrades proline. frontiersin.org Subsequently, OH-P5C can be acted upon by two key enzymes that it shares with the proline degradation pathway: Pyrroline-5-Carboxylate (P5C) Reductase and P5C Dehydrogenase. frontiersin.orgnih.gov This shared enzymatic machinery creates a point of mutual competition between the catabolism of proline and hydroxyproline. frontiersin.orgnih.gov
The degradation of proline yields P5C, which is a central intermediate connecting the urea (B33335) cycle and the tricarboxylic acid (TCA) cycle. researchgate.net P5C can be converted to glutamate (B1630785) by P5C dehydrogenase, providing an anaplerotic source for the TCA cycle. researchgate.netnih.gov Alternatively, P5C can be reduced back to proline by P5C reductase. researchgate.net Similarly, OH-P5C can be converted to 4-hydroxy-L-glutamate. mhmedical.com The interconnectedness of these pathways underscores how the breakdown of one amino acid can influence the metabolic fate of another.
The metabolism of arginine also converges on P5C. Ornithine, a product of the urea cycle derived from arginine, can be converted to P5C via the action of ornithine-δ-aminotransferase (OAT). mhmedical.comnih.gov This positions P5C, and by extension OH-P5C through shared enzymes, as a crucial node integrating the metabolic fluxes from three distinct amino acids.
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway Connection |
| Hydroxyproline Dehydrogenase (PRODH2) | Hydroxyproline | This compound (OH-P5C) | Hydroxyproline Catabolism |
| Proline Dehydrogenase (PRODH) | Proline | Pyrroline-5-carboxylate (P5C) | Proline Catabolism |
| P5C Dehydrogenase | P5C, OH-P5C | Glutamate, 4-Hydroxy-L-glutamate | Proline & Hydroxyproline Catabolism, TCA Cycle |
| P5C Reductase | P5C, OH-P5C | Proline, Hydroxyproline | Proline & Hydroxyproline Synthesis |
| Ornithine-δ-aminotransferase (OAT) | Ornithine, α-ketoglutarate | P5C, Glutamate | Arginine Catabolism, Urea Cycle |
Linkages to the Pentose (B10789219) Phosphate Pathway (PPP) via NADP+ Recycling
A significant function of the P5C/proline and OH-P5C/hydroxyproline cycles is their ability to influence the cellular redox state, particularly the ratio of NADP+ to NADPH. The reduction of both P5C and OH-P5C to their respective amino acids is catalyzed by P5C reductases, which can utilize NADPH as a reductant. nih.govnih.gov This process regenerates NADP+, a key regulator of the Pentose Phosphate Pathway (PPP).
The PPP is a major source of NADPH in the cell, and its activity is often limited by the availability of NADP+. By oxidizing NADPH to NADP+, the reduction of P5C and OH-P5C can stimulate the flux through the PPP. nih.gov This was demonstrated in cultured human fibroblasts, where the addition of P5C markedly stimulated glucose oxidation through the PPP. nih.gov This link between imino acid metabolism and the PPP provides a mechanism for cells to coordinate amino acid metabolism with nucleotide and fatty acid biosynthesis, which are dependent on NADPH and pentose phosphates produced by the PPP. The interconversion of P5C and proline can act as a shuttle, transferring reducing equivalents in the form of hydride ions from cytosolic NADPH into the mitochondria. nih.gov
| Process | Key Molecule(s) | Metabolic Consequence |
| Reduction of P5C/OH-P5C | P5C Reductase, NADPH | Regeneration of NADP+ |
| Pentose Phosphate Pathway | NADP+, Glucose-6-phosphate | Production of NADPH and Ribose-5-phosphate |
| Metabolic Link | Increased NADP+ from P5C/OH-P5C reduction | Stimulation of the Pentose Phosphate Pathway |
Contributions to Cellular Redox Homeostasis
The metabolism of this compound and its non-hydroxylated counterpart, P5C, plays a crucial role in maintaining cellular redox balance. researchgate.net The oxidation of proline to P5C by proline dehydrogenase (PRODH) and hydroxyproline to OH-P5C by hydroxyproline dehydrogenase (PRODH2) are mitochondrial processes that donate electrons to the electron transport chain, contributing to the generation of reactive oxygen species (ROS). nih.govnih.gov
Role in Energy Production and ATP Generation
The catabolism of hydroxyproline, initiated by the formation of this compound, ultimately contributes to cellular energy production. Following its formation, OH-P5C is converted to 4-hydroxy-2-ketoglutarate. mhmedical.com An aldolase (B8822740) then cleaves 4-hydroxy-2-ketoglutarate into pyruvate (B1213749) and glyoxylate. mhmedical.comwikipedia.org
Pyruvate is a key metabolic fuel that can enter the TCA cycle to be completely oxidized, generating ATP through oxidative phosphorylation. quora.com The electrons generated during the initial oxidation of hydroxyproline by the mitochondrial inner membrane-bound hydroxyproline dehydrogenase can also be transferred to the electron transport chain, contributing to the proton gradient that drives ATP synthesis. frontiersin.org Therefore, the breakdown of hydroxyproline via OH-P5C provides both direct substrates for the TCA cycle and reducing equivalents for the electron transport chain, highlighting its role in cellular energy metabolism. nih.govnih.gov
| Metabolite | Precursor | Subsequent Fate | Contribution to Energy Production |
| This compound | Hydroxyproline | Conversion to 4-hydroxy-2-ketoglutarate | Intermediate in the pathway |
| 4-hydroxy-2-ketoglutarate | This compound | Cleavage to pyruvate and glyoxylate | Precursor to TCA cycle substrate |
| Pyruvate | 4-hydroxy-2-ketoglutarate | Enters the TCA cycle | Major fuel for ATP generation |
Cellular and Physiological Implications of 1 Pyrroline 3 Hydroxy 5 Carboxylate Metabolism
Regulation of Proline and Hydroxyproline (B1673980) Homeostasis
The balance of proline and hydroxyproline levels is crucial for cellular function, and the metabolism of P3H5C is a key component of this regulatory network. P3H5C is an intermediate in the enzymatic synthesis of hydroxyproline. nih.gov The conversion of Δ1-pyrroline-3-hydroxy-5-carboxylate is a step in hydroxyproline metabolism. nih.govnih.gov This process is vital for maintaining the appropriate cellular concentrations of both proline and hydroxyproline, which are essential for protein synthesis and structure.
The broader metabolic context involves the precursor molecule, Δ1-pyrroline-5-carboxylate (P5C), which is central to proline metabolism. nih.govhmdb.ca P5C is an intermediate in the synthesis and degradation of proline and can be formed from glutamate (B1630785), ornithine, and proline. hmdb.ca The enzyme pyrroline-5-carboxylate synthase (P5CS) catalyzes the formation of P5C, a critical precursor for proline synthesis. nih.govresearchgate.net The subsequent conversion of P5C to proline is catalyzed by P5C reductase. Conversely, the degradation of proline is initiated by proline dehydrogenase, which converts proline back to P5C. nih.govhmdb.ca P5C is then further metabolized to glutamate by the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govebi.ac.ukwikipedia.org This intricate cycle ensures that proline levels are tightly controlled, with P5C and by extension, P3H5C, acting as key regulatory nodes.
| Key Metabolites and Enzymes in Proline/Hydroxyproline Homeostasis | Function |
| This compound (P3H5C) | Intermediate in hydroxyproline metabolism. nih.govnih.gov |
| Δ1-pyrroline-5-carboxylate (P5C) | Central intermediate in proline biosynthesis and degradation. nih.govhmdb.ca |
| Pyrroline-5-carboxylate synthase (P5CS) | Catalyzes the synthesis of P5C from glutamate. nih.govresearchgate.net |
| P5C Reductase | Converts P5C to proline. nih.gov |
| Proline Dehydrogenase (POX) | Converts proline to P5C. nih.gov |
| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) | Catalyzes the conversion of P5C to glutamate. nih.govebi.ac.ukwikipedia.org |
Involvement in Cellular Stress Responses
The metabolic pathways connected to P3H5C are significantly involved in cellular responses to various stressors. Proline itself is known to accumulate in plant cells as a protective osmolyte and a scavenger of reactive oxygen species (ROS) in response to environmental stresses like drought, cold, and salinity. frontiersin.org The synthesis of proline under these conditions is a key adaptive mechanism. frontiersin.org
The enzyme P5CS, which produces the precursor to P3H5C's related compound P5C, acts as a sensor for cellular stress. nih.gov Under conditions of starvation or oxidative stress, the localization of P5CS within the mitochondria changes, indicating its role in modulating metabolism in response to stress. nih.govresearchgate.net Cells with mutated P5CS show reduced proliferation and increased sensitivity to cellular stressors. nih.govresearchgate.net In plants, the accumulation of P5C, which can occur when its degradation is blocked, has been linked to the induction of programmed cell death, highlighting a connection between proline metabolism intermediates and stress-induced cellular demise. researchgate.net Furthermore, the P5CS gene family in plants has been shown to have diverse functions in responding to both abiotic and biotic stresses. frontiersin.orgresearchgate.net
Association with Epigenetic Regulation
Emerging research suggests a potential link between the metabolism of P5C, and by extension P3H5C, and epigenetic regulation. While direct evidence for P3H5C's role is still developing, the accumulation of P5C has been shown to have downstream effects that could influence epigenetic mechanisms. For instance, in hyperprolinemia type II, the buildup of P5C leads to the inactivation of pyridoxal (B1214274) 5'-phosphate (PLP), a crucial cofactor for numerous enzymes. nih.govresearchgate.net This inactivation occurs through a spontaneous reaction between P5C and PLP. nih.gov Since PLP is vital for the synthesis of neurotransmitters and other metabolic pathways, its depletion can have wide-ranging effects, potentially including alterations in epigenetic modifications through changes in the availability of key metabolites for histone and DNA modifying enzymes.
Linkages to Key Cellular Signaling Pathways (e.g., Hypoxia-Inducible Factor 1α)
The metabolic pathways associated with P3H5C are connected to critical cellular signaling pathways, including the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to low oxygen conditions (hypoxia). dovepress.com While direct interaction studies with P3H5C are limited, the broader context of proline metabolism is relevant. Proline hydroxylation, a process that requires oxygen, is analogous to the hydroxylation of HIF-1α, which targets it for degradation under normal oxygen levels. In hypoxic conditions, this hydroxylation is inhibited, leading to the stabilization and activation of HIF-1α. dovepress.com
Furthermore, research in breast cancer has shown that pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme in the proline biosynthesis pathway, can activate cGMP-PKG signaling to promote cancer stem-like traits. researchgate.netnih.gov This suggests that intermediates of proline metabolism can influence key signaling cascades that are also intertwined with stress responses and cellular growth. The accumulation of P5C in certain metabolic disorders can also impact signaling by depleting cofactors like PLP, which is essential for numerous signaling molecule syntheses. nih.govresearchgate.net
Role in Metabolic Reprogramming
The metabolism of P3H5C and its related compounds is integral to metabolic reprogramming, particularly in the context of cancer. Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. The enzyme PYCR1, which is involved in proline synthesis from P5C, has been identified as critical for breast cancer stemness and tumor growth. researchgate.netnih.gov This highlights a role for the proline metabolic axis in the metabolic reprogramming that fuels cancer progression.
Implications in Inborn Errors of Metabolism (e.g., P5CDH Deficiency)
Defects in the enzymes involved in P5C metabolism lead to several inborn errors of metabolism, with significant clinical consequences. The most relevant to P3H5C's metabolic neighborhood is Hyperprolinemia Type II (HPII), which is caused by a deficiency in the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH). nih.govnih.gov This enzyme is responsible for converting P5C to glutamate. nih.govwikipedia.org
In P5CDH deficiency, the accumulation of P5C is a key pathological feature. nih.govsdu.dk This buildup of P5C leads to a range of clinical manifestations, including seizures during childhood. nih.gov The toxicity of P5C is thought to stem from its spontaneous reaction with and inactivation of pyridoxal 5'-phosphate (PLP), an active form of vitamin B6 and an essential cofactor for many enzymes. nih.govresearchgate.net This secondary PLP deficiency is believed to contribute significantly to the neurological symptoms observed in HPII. nih.gov Animal models of P5CDH deficiency, such as in Drosophila, have shown that the loss of this enzyme leads to increased proline levels, mitochondrial defects, and lethality, further emphasizing the critical role of this metabolic step. nih.gov
| Inborn Error of Metabolism | Deficient Enzyme | Key Metabolic Consequence |
| Hyperprolinemia Type II (HPII) | Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) nih.govnih.gov | Accumulation of Δ1-pyrroline-5-carboxylate (P5C) nih.govsdu.dk |
| Hyperprolinemia Type I (HPI) | Proline Oxidase (POX) nih.gov | Elevated proline levels |
| P5CS Deficiency | Pyrroline-5-carboxylate synthase (P5CS) nih.gov | Hypoprolinemia, hyperammonemia nih.gov |
Potential as a Metabolic Biomarker in Disease States
The intermediates of proline and hydroxyproline metabolism, including P3H5C and its related compounds, hold promise as metabolic biomarkers for various disease states. In the context of inborn errors of metabolism, the measurement of these compounds is already crucial for diagnosis. For example, elevated levels of P5C are a hallmark of Hyperprolinemia Type II. researchgate.net
Recent research has focused on identifying novel biomarkers derived from the aberrant reactions of accumulating P5C in HPII. researchgate.netnih.gov Untargeted metabolomics studies have successfully identified reaction products of P5C with other metabolites, such as malonic acid and acetoacetic acid. nih.govresearchgate.net These newly identified molecules can serve as specific biomarkers to differentiate HPII from Hyperprolinemia Type I, another disorder of proline metabolism. researchgate.net The ability to detect these specific adducts provides deeper insight into the pathophysiology of the disease and offers more precise diagnostic tools. nih.govresearchgate.net
Genetic Regulation and Evolutionary Conservation of 1 Pyrroline 3 Hydroxy 5 Carboxylate Pathways
Gene Encoding Enzymes of 1-Pyrroline-3-hydroxy-5-carboxylate Metabolism (e.g., PRODH2, ALDH4A1, PYCR genes)
The metabolism of this compound and its precursor, hydroxyproline (B1673980), as well as the related proline metabolic pathways, are orchestrated by a specific set of enzymes encoded by distinct genes.
Proline Dehydrogenase 2 (PRODH2) : The PRODH2 gene, also known as hydroxyproline dehydrogenase (HYPDH), encodes the enzyme responsible for the initial step in hydroxyproline catabolism. frontiersin.orgnih.gov This mitochondrial enzyme catalyzes the oxidation of trans-4-hydroxy-L-proline to form Δ¹-pyrroline-3-hydroxy-5-carboxylate. frontiersin.orgreactome.orggenecards.org The PRODH2 gene is located on chromosome 19q13.12. frontiersin.org This enzymatic reaction is a crucial control point in the breakdown of hydroxyproline derived from collagen turnover and dietary intake. genecards.org
Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1) : The ALDH4A1 gene provides instructions for producing the mitochondrial enzyme pyrroline-5-carboxylate dehydrogenase. medlineplus.govmedlineplus.gov This enzyme catalyzes the conversion of 1-pyrroline-5-carboxylate (P5C), an intermediate in proline and arginine degradation, into glutamate (B1630785). medlineplus.govgenecards.orgwikipedia.org This irreversible reaction is a necessary step in interconnecting the urea (B33335) and tricarboxylic acid (TCA) cycles. genecards.org A deficiency in this enzyme, often due to mutations in the ALDH4A1 gene, leads to an accumulation of P5C and proline, causing the metabolic disorder hyperprolinemia type II. medlineplus.govmedlineplus.govwikipedia.org
Pyrroline-5-Carboxylate Reductase (PYCR) Genes : The final step in proline biosynthesis, the reduction of P5C to proline, is catalyzed by enzymes encoded by the PYCR gene family. genecards.orgnih.gov In humans, there are three isoforms:
PYCR1 : A mitochondrial enzyme encoded by the PYCR1 gene on chromosome 17q25.3. nih.govtandfonline.com
PYCR2 : Also a mitochondrial enzyme, it is encoded by the PYCR2 gene on chromosome 1q42.12 and shares 84.4% amino acid sequence identity with PYCR1. nih.govnih.gov
PYCR3 (also known as PYCRL): A cytosolic enzyme encoded by the PYCR3 gene on chromosome 8q24.3. nih.govgenecards.org
These enzymes utilize NAD(P)H as a cofactor to catalyze the reduction of P5C, playing a key role in protein synthesis, redox balance, and cellular energy. nih.govnih.gov
Table 1: Key Genes in the Metabolism of this compound and Related Compounds
| Gene | Enzyme | Function | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|---|
| PRODH2 | Proline Dehydrogenase 2 / Hydroxyproline Dehydrogenase (HYPDH) | First step in hydroxyproline catabolism. genecards.org | trans-4-hydroxy-L-proline | This compound reactome.org | Mitochondrial Inner Membrane nih.govreactome.org |
| ALDH4A1 | Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | Second step in proline degradation. medlineplus.gov | 1-Pyrroline-5-carboxylate (P5C) | Glutamate medlineplus.gov | Mitochondrial Matrix genecards.orgwikipedia.org |
| PYCR1 | Pyrroline-5-Carboxylate Reductase 1 | Final step in proline biosynthesis. genecards.org | 1-Pyrroline-5-carboxylate (P5C) | Proline | Mitochondria nih.gov |
| PYCR2 | Pyrroline-5-Carboxylate Reductase 2 | Final step in proline biosynthesis. nih.gov | 1-Pyrroline-5-carboxylate (P5C) | Proline | Mitochondria nih.govnih.gov |
| PYCR3 | Pyrroline-5-Carboxylate Reductase 3 | Final step in proline biosynthesis. genecards.org | 1-Pyrroline-5-carboxylate (P5C) | Proline | Cytosol nih.gov |
Phylogeny and Evolutionary Divergence of Enzymatic Functions
The enzymes involved in the metabolism of proline and its derivatives are ancient and show a broad evolutionary history. Phylogenetic analyses reveal both deep conservation and functional divergence across different lineages.
Pyrroline-5-carboxylate reductases (P5CRs) are considered important housekeeping enzymes that are conserved across all three domains of life: archaea, bacteria, and eukaryotes. nih.govresearchgate.net Despite this conservation, global analyses have uncovered significant functional diversity. This includes variations in the preference for cofactors (NADH vs. NADPH), differences in metal dependence, and varied oligomeric states. nih.govresearchgate.net Phylogenetic trees of the P5CR family show distinct clades that often correspond to these functional differences, suggesting that while the core function is maintained, the enzymes have adapted to the specific metabolic contexts of different organisms. nih.govresearchgate.net
Similarly, proline dehydrogenase (PRODH) is conserved throughout evolution. unimi.it In some prokaryotes, the PRODH and P5CDH enzymes are fused into a single bifunctional protein called Proline Utilization A (PutA), which channels the substrate from the first reaction directly to the second. unimi.itnih.gov This fusion event represents a significant evolutionary divergence that likely enhances the efficiency of proline catabolism in these organisms.
Conservation Across Diverse Biological Kingdoms (Bacteria, Eukaryotes, Plants, Mammals)
The core pathways of proline and hydroxyproline metabolism are remarkably conserved across diverse biological kingdoms, underscoring their fundamental importance.
Bacteria : In bacteria, proline can be synthesized from glutamate, and this pathway is crucial for protection against osmotic stress. nih.govresearchgate.netasm.org Proline catabolism through the PutA enzyme not only provides a source of carbon and nitrogen but has also been linked to oxidative stress resistance and virulence in pathogenic bacteria. nih.govnih.gov
Plants : Plants utilize proline metabolism extensively as a primary response to abiotic stresses like drought and salinity. nih.govfrontiersin.org The synthesis of proline from glutamate occurs in the cytoplasm and chloroplasts. nih.gov The accumulation of proline helps maintain cellular turgor and protect macromolecules. frontiersin.org The pathways are regulated by complex signaling networks involving plant hormones and stress-responsive genes. frontiersin.orgresearchgate.net
Mammals : In mammals, including humans, proline can be synthesized from glutamate and arginine. nih.govresearchgate.net The degradation of proline and hydroxyproline occurs in the mitochondria and is essential for amino acid homeostasis. creative-proteomics.comfrontiersin.org Dysregulation of these pathways is linked to metabolic disorders. medlineplus.govmedlineplus.gov For instance, proline metabolism is increasingly recognized for its role in cancer, where it supports tumor growth by contributing to ATP production, redox balance, and biomass synthesis. creative-proteomics.comcabidigitallibrary.org The proline cycle, involving both synthesis by PYCR and catabolism by PRODH, is a key metabolic hub in many cell types. nih.govfrontiersin.org
This widespread conservation from single-celled bacteria to complex multicellular organisms highlights the ancient origins and indispensable nature of these metabolic pathways. nih.govdntb.gov.ua
Structural Biology of Enzymes Involved in 1 Pyrroline 3 Hydroxy 5 Carboxylate Metabolism
Crystal Structures and Three-Dimensional Conformations of Enzymes (e.g., P5CDH, PYCR)
The precise arrangement of atoms within P5CDH and PYCR has been revealed through X-ray crystallography, offering a static yet detailed snapshot of their complex architecture. These structures are fundamental to understanding their biological roles.
Pyrroline-5-Carboxylate Dehydrogenase (P5CDH):
Crystal structures of P5CDH from various organisms, including the bacterium Thermus thermophilus and mammals like humans and mice, have been determined at high resolution. nih.govsymbiosisonlinepublishing.com These structures reveal a conserved three-domain fold characteristic of the aldehyde dehydrogenase (ALDH) superfamily, to which P5CDH (also known as ALDH4A1) belongs. nih.govnih.gov The three distinct domains are:
A Catalytic Domain: This domain houses the active site, including a crucial cysteine residue necessary for catalysis. nih.gov
An NAD(P)+-Binding Domain: This domain features a classic Rossmann fold, a structural motif essential for binding the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. nih.govnih.gov
An Oligomerization Domain: This domain is responsible for the formation of the enzyme's quaternary structure. nih.gov
The crystal structure of Thermus thermophilus P5CDH has been solved in its ligand-free form, as well as in complex with NAD+, NADH, and its product, glutamate (B1630785), providing a comprehensive view of the enzyme's conformational changes throughout its catalytic cycle. nih.gov Similarly, structures of mouse P5CDH have been determined in complex with various substrate analogs, offering insights into its substrate specificity. symbiosisonlinepublishing.comnih.gov
Interactive Table: Crystal Structure Data for P5CDH
| Organism | PDB ID(s) | Resolution (Å) | Ligand(s) | Key Structural Features | Reference(s) |
| Thermus thermophilus | 1UZB, 2BHP, 2BHQ, 2BJA | 1.4 - 1.9 | Apo, NAD+, NADH, Glutamate | Three-domain fold | nih.gov |
| Human | - | - | - | - | symbiosisonlinepublishing.com |
| Mouse | - | 1.3 - 2.85 | Sulfate, Glutamate, NAD+, Substrate Analogs | Wild-type and mutant structures | symbiosisonlinepublishing.com |
Pyrroline-5-Carboxylate Reductase (PYCR):
The three-dimensional structure of human PYCR1 has been extensively studied, with high-resolution crystal structures available for the apoenzyme and in complex with its cofactor NADPH and substrate analogs. nih.govnih.gov These structural studies have been pivotal in understanding its function. Human PYCR1 exhibits a two-domain fold:
An N-terminal Rossmann Dinucleotide Binding Domain: This domain is responsible for binding the NAD(P)H cofactor. nih.govnih.gov
A C-terminal α-helical Domain: This domain plays a dual role in substrate binding and mediating the oligomerization of the enzyme. nih.gov
Early low-resolution structures provided initial information about the fold of PYCR1, but higher-resolution structures were necessary to definitively locate the active site and understand ligand binding. nih.gov There are three human isoforms of PYCR: PYCR1 and PYCR2, which are mitochondrial, and PYCR3 (also known as PYCRL), which is cytosolic. nih.gov While PYCR1 is well-characterized structurally, the structures of PYCR2 and PYCR3 are less understood. nih.gov
Interactive Table: Crystal Structure Data for Human PYCR1
| PDB ID | Resolution (Å) | Ligand(s) | Key Structural Features | Reference(s) |
| 5UAV | - | - | Decameric assembly (pentamer of dimers) | researchgate.net |
| - | 1.9 | NADPH, Proline | Binary complexes revealing cofactor and substrate recognition | nih.gov |
| - | 1.85 | NADPH, P5C/proline analog | Ternary complex mimicking the Michaelis complex | nih.gov |
| - | 2.8 - 3.1 | Apo, NAD(P)H, Substrate analog | Decameric architecture with five homodimer subunits | researchgate.net |
Oligomeric States and Quaternary Assemblies of Related Enzymes
The individual polypeptide chains of P5CDH and PYCR assemble into larger, functional complexes known as oligomers. The nature of these quaternary structures is crucial for their stability and catalytic activity.
P5CDH: While human P5CDH exists as a homodimer, which is a common state for ALDH superfamily members, some bacterial P5CDHs exhibit a more complex hexameric structure, forming a trimer of dimers. nih.gov The oligomeric state can influence enzyme kinetics and potential protein-protein interactions within the cell. nih.gov Studies on bacterial P5CDHs have identified a "hexamerization hot spot" centered on an arginine residue in the NAD+-binding domain, which is critical for the formation of the hexamer. nih.gov
PYCR: Human PYCR1 assembles into a decameric structure, which can be described as a pentamer of dimers. nih.govresearchgate.netresearchgate.net This complex arrangement is observed both in the crystalline state and in solution, where it exists in a concentration-dependent equilibrium with smaller oligomeric species. nih.govnih.gov The decameric assembly forms a circular groove where the ten catalytic sites are located. researchgate.net The α-helical domain of each PYCR1 monomer is instrumental in forming the dimer interface, and these dimers then associate to form the larger pentameric ring. nih.gov
Structure-Function Relationships and Catalytic Site Insights
The three-dimensional structures of P5CDH and PYCR provide a direct link between their form and function, offering a detailed view of their active sites where catalysis occurs.
P5CDH: The active site of P5CDH contains a highly conserved catalytic cysteine residue. nih.gov The catalytic mechanism is thought to proceed via a nucleophilic attack of this cysteine on the aldehyde group of the substrate, glutamic-γ-semialdehyde (the linear form of P5C), to form a thiohemiacetal intermediate. nih.gov The structure of the active site is shaped to accommodate the substrate, and studies with substrate analogs of varying carbon chain lengths have shown that efficient catalysis requires the substrate to be long enough to span the distance between an "anchor loop" at the bottom of the active site and an "oxyanion hole" at the top. nih.gov Mutations in P5CDH, such as those causing type II hyperprolinemia, can lead to structural alterations that inactivate the enzyme. symbiosisonlinepublishing.com
PYCR: The active site of PYCR1 is located at the interface between the two protomers of a dimer. researchgate.net The binding of the substrate analog, L-tetrahydrofuroic acid (THFA), and the cofactor NADPH has been visualized in high-resolution crystal structures. researchgate.net The substrate analog is stabilized by a network of hydrogen bonds with backbone and side-chain atoms, particularly from residues such as Ser233 and Thr238, as well as with water molecules. nih.govresearchgate.net Mutagenesis and kinetic studies have confirmed the critical role of these residues in substrate binding and catalysis. nih.gov The structure of the ternary complex provides a model for the Michaelis complex, illustrating the positioning of the substrate for hydride transfer from NADPH. nih.gov
Molecular Basis of Coenzyme and Substrate Binding
The specificity and efficiency of P5CDH and PYCR are determined by the precise molecular interactions they form with their respective coenzymes and substrates.
P5CDH: The NAD(P)+ coenzyme binds within the Rossmann fold of the NAD(P)+-binding domain. nih.gov The binding of the substrate, glutamic-γ-semialdehyde, in the active site is guided by specific interactions. The carboxylate group of the substrate is thought to interact with an "anchor loop," while the aldehyde group is positioned near the catalytic cysteine and the oxyanion hole. nih.gov The structure-activity relationship studies have demonstrated that the chain length of the semialdehyde substrate is a critical determinant of its ability to bind productively in the active site. nih.gov
PYCR: In human PYCR1, the NADPH cofactor binds to the N-terminal Rossmann fold domain, a finding that corrected earlier models that had placed the binding site elsewhere. nih.gov The substrate, P5C (or its analog), binds in a pocket formed by the C-terminal dimerization domains of both protomers within a dimer. researchgate.net The binding of the substrate analog is primarily stabilized through a hydrogen bond network involving specific amino acid residues and water molecules. researchgate.net Kinetic analyses have shown that while the enzyme has a preference for NADPH, it can also utilize NADH, indicating some flexibility in coenzyme discrimination. nih.gov The detailed structural information on coenzyme and substrate binding provides a solid foundation for the rational design of specific inhibitors for these enzymes. nih.gov
Advanced Methodologies for Research on 1 Pyrroline 3 Hydroxy 5 Carboxylate
Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
Spectroscopic methods are fundamental in monitoring the reactions involving P3H5C and analyzing their kinetics. Techniques such as chromatography on an amino acid analyzer have been utilized to study both Δ1-pyrroline-5-carboxylate and Δ1-pyrroline-3-hydroxy-5-carboxylate. capes.gov.br While the former shows instability under analytical conditions, P3H5C is significantly more stable, allowing for its convenient measurement. capes.gov.br This stability is crucial for accurate kinetic analysis of the enzymes involved in its metabolism.
Enzymatic Assays for Activity Determination and Characterization
Enzymatic assays are critical for determining the activity and characterizing the enzymes that interact with P3H5C. These assays often involve monitoring the change in concentration of substrates or products over time. For instance, the activity of pyrroline-5-carboxylate reductase (PYCR), which can reduce this compound to L-hydroxyproline, is determined through such assays. genome.jp The development of specific enzymatic assays has been crucial in understanding the function of enzymes like Δ1-pyrroline-5-carboxylate synthetase, which is involved in the initial steps of proline biosynthesis. nih.gov
Detailed kinetic parameters for enzymes involved in P3H5C metabolism have been determined through various assay conditions.
| Enzyme | Substrate | Apparent Km (µM) | Vmax (units/mg) | Source |
| Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | (S)-1-Pyrroline-5-carboxylate | - | kcat is 70.4 sec-1 (NADH-dependent) | uniprot.org |
| Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | (S)-1-Pyrroline-5-carboxylate | - | kcat is 29.4 sec-1 (NADPH-dependent) | uniprot.org |
| Pyrroline-5-Carboxylate Reductase 2 (PYCR2) | DL-P5C | - | - | nih.gov |
| Pyrroline-5-Carboxylate Reductase 3 (PYCR3) | (S)-1-Pyrroline-5-carboxylate | - | kcat is 197 sec-1 (NADH-dependent) | uniprot.org |
| Pyrroline-5-Carboxylate Reductase 3 (PYCR3) | (S)-1-Pyrroline-5-carboxylate | - | kcat is 35 sec-1 (NADPH-dependent) | uniprot.org |
| P5C Synthetase 2 (Rice) | Glutamate (B1630785) | 2.1 ± 0.2 mM | - | nih.gov |
| P5C Synthetase 2 (Rice) | ATP | 0.24 ± 0.03 mM | - | nih.gov |
| P5C Synthetase 2 (Rice) | NADPH | 18 ± 2 µM | - | nih.gov |
| PruA (M. tuberculosis) | P5C | 120 ± 0.015 µM | - | mdpi.com |
| PruA (M. tuberculosis) | NAD+ | 33 ± 4.3 µM | - | mdpi.com |
Isotope Tracing and Flux Analysis in Metabolic Studies
Isotope tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through them. While direct isotope tracing studies specifically focusing on this compound are not extensively detailed in the provided results, the methodologies for studying the broader proline and glutamate metabolic pathways, in which P3H5C is an intermediate, are well-established. These studies often utilize stable isotopes like 13C or 15N to label precursors such as glutamate or ornithine. By tracking the incorporation of these isotopes into downstream metabolites, including proline and related compounds, researchers can map out the metabolic routes and determine the relative contributions of different pathways to the synthesis and degradation of these amino acids.
Genetic Engineering and Mutagenesis Approaches for Enzyme Functional Studies
Genetic engineering and mutagenesis are indispensable tools for dissecting the function of enzymes involved in P3H5C metabolism. By creating specific mutations in the genes encoding these enzymes, scientists can investigate the roles of individual amino acid residues in substrate binding, catalysis, and regulation. For example, studies on human PYCR1 have identified disease-causing mutations that lead to a complex clinical phenotype, highlighting the critical role of this enzyme. nih.gov Similarly, research on PYCR2 has linked mutations to conditions like postnatal microcephaly and hypomyelination, demonstrating its importance in cellular processes beyond proline biosynthesis, including redox balance. nih.gov The analysis of various PYCR isoforms and their mutants helps to elucidate their specific functions and contributions to the proline metabolic cycle. nih.gov
Advanced Metabolomics Approaches for Pathway Analysis (e.g., LC-MS based methods for related metabolites)
Advanced metabolomics, particularly liquid chromatography-mass spectrometry (LC-MS), has revolutionized the analysis of metabolic pathways involving P3H5C. nih.govnih.govresearchgate.net These methods allow for the sensitive and specific detection and quantification of a wide range of metabolites in biological samples. nih.govnih.govresearchgate.net Untargeted metabolomics provides a comprehensive snapshot of the metabolome, enabling the discovery of novel biomarkers and metabolic alterations associated with diseases like hyperprolinemia type II, where P5C accumulates. researchgate.netnih.govsdu.dk Targeted LC-MS methods, on the other hand, offer precise quantification of specific metabolites like proline, glutamic acid, and arginine, which are closely linked to P3H5C metabolism. nih.govnih.govresearchgate.net These approaches have been instrumental in identifying biomarkers for various conditions and in understanding the metabolic reprogramming that occurs in diseases such as cancer. researchgate.netacs.orgmdpi.com
The application of LC-MS has led to the identification of several key metabolites in pathways related to P3H5C.
| Metabolite | Analytical Method | Biological Context | Source |
| Proline | LC-MS/MS | Esophageal Cancer Biomarker | researchgate.net |
| 1-Pyrroline-5-carboxylate (P5C) | LC-QTOF Untargeted Metabolomics | Hyperprolinemia Type II Biomarker | researchgate.netnih.gov |
| Glutamic Acid | LC-MS | Mammalian Cell Culture Metabolism | nih.govnih.govresearchgate.net |
| Arginine | LC-MS | Mammalian Cell Culture Metabolism | nih.govnih.govresearchgate.net |
| Pyrroline (B1223166) hydroxycarboxylic acid | LC-MS | Malignant Mesothelioma Biomarker | mdpi.com |
| Proline, P5C, Glutamic acid | Carboxylomics | Depression Biomarkers | nih.gov |
Q & A
Q. Methodological Insight :
- Enzyme purification : Use affinity-tagged recombinant enzymes (e.g., His-tagged PRODH2) to isolate activity.
- Competitive inhibition assays : Compare IC₅₀ values for proline vs. hydroxyproline.
- Isotopic labeling : Track ³H/¹⁴C-labeled substrates to distinguish pathways .
What role does 3OH-P5C play in hydroxyproline metabolism compared to proline metabolism?
Basic Research Focus
In hydroxyproline catabolism, 3OH-P5C is a dedicated intermediate leading to 4-hydroxyglutamate and eventually pyruvate/glyoxylate . In proline metabolism, P5C (not 3OH-P5C) is the primary intermediate, yielding glutamate . The structural difference (3-hydroxy group) dictates distinct downstream enzymes (e.g., ALDH4A1 for 3OH-P5C vs. ALDH18A1 for P5C).
Methodological Insight : Knockout models (e.g., ALDH4A1⁻/⁻ mice) or siRNA-mediated gene silencing in cell lines can dissect pathway-specific roles.
What are the challenges in crystallizing 3OH-P5C-bound enzymes, and what techniques improve success rates?
Advanced Research Focus
3OH-P5C’s instability complicates co-crystallization with enzymes like ALDH4A1. Successful approaches include:
- Trapping intermediates : Use non-hydrolyzable analogs (e.g., 3OH-P5C methyl ester).
- Cryo-crystallography : Flash-cooling crystals to 100 K stabilizes transient states.
- Ligand-soaking : Introduce 3OH-P5C into pre-formed enzyme crystals .
Methodological Insight : High-throughput crystallization screens (e.g., PEG/Ion screens) with robotic liquid handlers optimize conditions.
Which genetic models are used to study the physiological impact of 3OH-P5C accumulation?
Q. Basic Research Focus
- ALDH4A1-deficient mice : Mimic Type II Hyperprolinemia, showing elevated urinary 3OH-P5C and neurological deficits .
- Sinorhizobium meliloti mutants : Study bacterial hydroxyproline catabolism via gene knockouts (e.g., hypO⁻) .
Methodological Insight : Phenotypic characterization includes metabolomics (NMR/LC-MS) and behavioral assays (e.g., open-field tests for neurological phenotypes).
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